3-Butoxy-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C8H15ClN2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3-butoxy-1-methylpyrazole with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The process may include:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods can be used.
Purification: The product is typically purified using recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the butoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxides or hydroxyl derivatives.
Reduction: Can yield amines or other reduced forms.
Substitution: Results in various substituted pyrazole derivatives.
Scientific Research Applications
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Butoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-methylpyrazol-4-amine;hydrochloride: Similar in structure but with a methoxy group instead of a butoxy group.
1-Methyl-1H-pyrazol-4-amine: Lacks the butoxy group, making it less hydrophobic.
Uniqueness
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride is unique due to its butoxy group, which imparts specific chemical and physical properties
Properties
CAS No. |
1431967-97-3 |
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Molecular Formula |
C8H16ClN3O |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
3-butoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3O.ClH/c1-3-4-5-12-8-7(9)6-11(2)10-8;/h6H,3-5,9H2,1-2H3;1H |
InChI Key |
BQFKFGODUJKZRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NN(C=C1N)C.Cl |
Origin of Product |
United States |
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